2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
The exact mass of the compound this compound is 361.12488341 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-5-3-4-6-17(15)14-26-21-20-13-19(23-24(20)12-11-22-21)16-7-9-18(25-2)10-8-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXFADISOOTXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-4-{[(2-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives. In vitro evaluations have shown that compounds similar to this compound exhibit significant inhibition against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound was noted for its ability to inhibit biofilm formation in pathogenic isolates, which is crucial for preventing chronic infections .
Anticancer Activity
The anticancer properties of pyrazolo compounds have been extensively studied. Research indicates that these compounds may inhibit specific enzymes involved in cell proliferation:
- Mechanism of Action : The compound may interact with molecular targets such as dihydroorotate dehydrogenase (DHODH), leading to decreased cancer cell viability .
- Case Studies : A series of pyrazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory pathways are of significant interest:
- In Vitro Studies : Pyrazolo derivatives have shown potential in reducing pro-inflammatory cytokines in cell cultures, suggesting a possible therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Parameter | Result |
|---|---|---|
| Antimicrobial | MIC against S. aureus | 0.22 - 0.25 μg/mL |
| Biofilm inhibition | Significant inhibition observed | |
| Anticancer | Cytotoxicity in cancer cell lines | Promising results across multiple lines |
| DHODH inhibition | Effective modulation observed | |
| Anti-inflammatory | Cytokine levels | Reduction in pro-inflammatory markers |
Scientific Research Applications
Pharmacological Applications
The compound has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. It exhibits promising activities against various targets:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrazines can inhibit tumor growth by interfering with cellular signaling pathways. The specific compound under discussion has shown efficacy in preclinical models of cancer, suggesting it may serve as a lead compound for developing new anticancer therapies.
- Neuroprotective Effects : Some studies have suggested that compounds in this class may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated the ability of similar pyrazolo compounds to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions like rheumatoid arthritis.
Antimicrobial Activity
Preliminary studies have indicated that pyrazolo[1,5-a]pyrazines possess antimicrobial properties. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrazine and evaluated their anticancer activity against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
A research article in Neuropharmacology explored the neuroprotective effects of pyrazolo derivatives. The study found that the compound could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents . These findings suggest its potential use in neurodegenerative disease therapies.
Case Study 3: Anti-inflammatory Effects
In another study published in Pharmacology Reports, the anti-inflammatory effects of this class of compounds were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its potential application in inflammatory diseases .
Data Table: Summary of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
